molecular formula C14H18N2O B6218663 8-methoxy-3-methyl-1H,2H,3H,4H,5H,6H-azepino[4,5-b]indole CAS No. 2483829-58-7

8-methoxy-3-methyl-1H,2H,3H,4H,5H,6H-azepino[4,5-b]indole

Cat. No.: B6218663
CAS No.: 2483829-58-7
M. Wt: 230.31 g/mol
InChI Key: FNGNYGCPNKZYOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methoxy-3-methyl-1H,2H,3H,4H,5H,6H-azepino[4,5-b]indole is a heterocyclic compound with the molecular formula C14H18N2O. It belongs to the indole alkaloid family and is structurally similar to tryptamine. This compound has garnered significant interest due to its potential medicinal properties and diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

There are several methods for synthesizing 8-methoxy-3-methyl-1H,2H,3H,4H,5H,6H-azepino[4,5-b]indole. One of the most commonly used methods is the Pictet-Spengler reaction, which involves the condensation of tryptamine and an aldehyde in the presence of an acid catalyst. Another approach is the Fischer indole synthesis, which utilizes a carbonyl compound and a primary amine. These methods typically require specific reaction conditions, such as controlled temperature and pH, to ensure the desired product is obtained.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-3-methyl-1H,2H,3H,4H,5H,6H-azepino[4,5-b]indole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated analogs.

Scientific Research Applications

8-Methoxy-3-methyl-1H,2H,3H,4H,5H,6H-azepino[4,5-b]indole has shown potential in various scientific research applications, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It has been investigated for its interactions with enzymes, receptors, and proteins.

    Medicine: The compound exhibits potential anticancer, antibacterial, antifungal, and antiviral properties.

    Industry: Its unique chemical structure makes it valuable for developing new materials and pharmaceuticals.

Mechanism of Action

The mechanism by which 8-methoxy-3-methyl-1H,2H,3H,4H,5H,6H-azepino[4,5-b]indole exerts its effects involves interactions with various molecular targets and pathways. It can bind to specific receptors, modulate enzyme activity, and influence cellular signaling pathways. These interactions result in the compound’s diverse biological activities, such as its anticancer and neuroprotective effects.

Comparison with Similar Compounds

Similar Compounds

    Tryptamine: Structurally similar, but lacks the methoxy and azepino groups.

    Serotonin: Another indole derivative with significant biological activity.

    Melatonin: An indole derivative involved in regulating sleep-wake cycles.

Uniqueness

8-Methoxy-3-methyl-1H,2H,3H,4H,5H,6H-azepino[4,5-b]indole is unique due to its specific substitution pattern and the presence of the azepino ring. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.

Properties

CAS No.

2483829-58-7

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

8-methoxy-3-methyl-2,4,5,6-tetrahydro-1H-azepino[4,5-b]indole

InChI

InChI=1S/C14H18N2O/c1-16-7-5-12-11-4-3-10(17-2)9-14(11)15-13(12)6-8-16/h3-4,9,15H,5-8H2,1-2H3

InChI Key

FNGNYGCPNKZYOG-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(CC1)NC3=C2C=CC(=C3)OC

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.